molecular formula C20H23Br2NO2 B13819072 p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate CAS No. 22954-14-9

p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate

Cat. No.: B13819072
CAS No.: 22954-14-9
M. Wt: 469.2 g/mol
InChI Key: PRMOCPYCVSHNMG-UHFFFAOYSA-N
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Description

[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is a complex organic compound with the molecular formula C20H23Br2NO2 . This compound is known for its unique structure, which includes a benzoate ester linked to a phenyl ring substituted with bis(2-bromoethyl)amino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and amino groups. Similar compounds include:

This compound’s unique properties make it a valuable tool in various fields of scientific research.

Properties

CAS No.

22954-14-9

Molecular Formula

C20H23Br2NO2

Molecular Weight

469.2 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate

InChI

InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3

InChI Key

PRMOCPYCVSHNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

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